molecular formula C12H12F2O B13969392 2,2-Difluoro-4-methyl-1-phenyl-4-penten-1-one CAS No. 373393-26-1

2,2-Difluoro-4-methyl-1-phenyl-4-penten-1-one

Cat. No.: B13969392
CAS No.: 373393-26-1
M. Wt: 210.22 g/mol
InChI Key: WEYZDIZBMIJUMB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2-Difluoro-4-methyl-1-phenyl-4-penten-1-one is an organic compound characterized by the presence of fluorine atoms, a phenyl group, and a pentenone structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Difluoro-4-methyl-1-phenyl-4-penten-1-one typically involves the introduction of fluorine atoms into the molecular structure. One common method is the fluorination of a precursor compound using reagents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor. The reaction conditions often require anhydrous solvents and controlled temperatures to ensure the selective introduction of fluorine atoms.

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The production process must also include purification steps to isolate the desired product and remove any by-products or impurities.

Chemical Reactions Analysis

Types of Reactions

2,2-Difluoro-4-methyl-1-phenyl-4-penten-1-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The fluorine atoms can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

2,2-Difluoro-4-methyl-1-phenyl-4-penten-1-one has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s fluorinated structure makes it useful in studying enzyme interactions and metabolic pathways.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2,2-Difluoro-4-methyl-1-phenyl-4-penten-1-one involves its interaction with molecular targets such as enzymes or receptors. The fluorine atoms can enhance the compound’s binding affinity and selectivity, leading to specific biological effects. The pathways involved may include inhibition or activation of enzymatic activity, modulation of receptor signaling, or alteration of metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    2,2-Difluoro-4-methyl-1-phenyl-4-pentanol: A similar compound with an alcohol group instead of a ketone.

    2,2-Difluoro-4-methyl-1-phenyl-4-pentanoic acid: A carboxylic acid derivative of the compound.

    2,2-Difluoro-4-methyl-1-phenyl-4-pentene: A hydrocarbon analog without the ketone group.

Uniqueness

2,2-Difluoro-4-methyl-1-phenyl-4-penten-1-one is unique due to its specific combination of fluorine atoms, phenyl group, and pentenone structure. This combination imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.

Properties

CAS No.

373393-26-1

Molecular Formula

C12H12F2O

Molecular Weight

210.22 g/mol

IUPAC Name

2,2-difluoro-4-methyl-1-phenylpent-4-en-1-one

InChI

InChI=1S/C12H12F2O/c1-9(2)8-12(13,14)11(15)10-6-4-3-5-7-10/h3-7H,1,8H2,2H3

InChI Key

WEYZDIZBMIJUMB-UHFFFAOYSA-N

Canonical SMILES

CC(=C)CC(C(=O)C1=CC=CC=C1)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.